molecular formula C19H18BrN3O2 B7455528 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B7455528
M. Wt: 400.3 g/mol
InChI Key: OFXGVMZBAGFHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative with a piperidine and a bromobenzoyl group attached to it.

Mechanism of Action

The mechanism of action of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the development and progression of cancer. It has also been shown to modulate the activity of certain neurotransmitters, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential in the treatment of cancer. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate neurotransmitter activity, which can help alleviate symptoms of neurological disorders.

Advantages and Limitations for Lab Experiments

3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages and limitations for lab experiments. One advantage is that this compound has shown promising results in various fields of scientific research, which makes it a valuable tool for studying cancer, inflammation, and neurological disorders. However, one limitation is that this compound is relatively new, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its antimicrobial and antifungal properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, future research should focus on developing new synthesis methods for this compound to improve its efficiency and yield.

Synthesis Methods

The synthesis of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction between 4-(4-bromophenyl)piperidine and 2-aminobenzimidazole in the presence of a catalyst. The reaction takes place in a solvent under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c20-14-5-3-4-13(12-14)18(24)22-10-8-15(9-11-22)23-17-7-2-1-6-16(17)21-19(23)25/h1-7,12,15H,8-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXGVMZBAGFHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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